molecular formula C21H12N2O2 B5765609 4-(4-benzoylphenoxy)phthalonitrile

4-(4-benzoylphenoxy)phthalonitrile

Cat. No. B5765609
M. Wt: 324.3 g/mol
InChI Key: KNQWLJCLIDFYFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-benzoylphenoxy)phthalonitrile is a chemical compound that belongs to the class of phthalonitrile derivatives. It is a white, crystalline powder that is soluble in organic solvents like chloroform and dichloromethane. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including materials science, organic synthesis, and pharmaceuticals.

Mechanism of Action

The exact mechanism of action of 4-(4-benzoylphenoxy)phthalonitrile is not well understood. However, it is believed to exert its biological activity by inhibiting the growth and proliferation of cancer cells. This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines by activating the caspase pathway. It has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-benzoylphenoxy)phthalonitrile has both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of various enzymes such as topoisomerases and proteases. Physiologically, it has been shown to induce apoptosis in cancer cells and to exhibit anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(4-benzoylphenoxy)phthalonitrile in lab experiments is its ease of synthesis and availability. It can be synthesized using simple reaction conditions and is commercially available. Another advantage is its potential as a fluorescent probe for imaging studies. However, one of the limitations of using this compound is its low solubility in water, which can limit its applicability in biological studies.

Future Directions

There are several future directions for the research on 4-(4-benzoylphenoxy)phthalonitrile. One direction is to investigate its potential as an anticancer agent in vivo. Another direction is to explore its potential as a fluorescent probe for imaging studies in living cells and tissues. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis conditions for improved yield and purity. Finally, the development of novel derivatives based on 4-(4-benzoylphenoxy)phthalonitrile could lead to the discovery of new compounds with improved biological activity and applicability in various fields of science.

Synthesis Methods

The synthesis of 4-(4-benzoylphenoxy)phthalonitrile involves the reaction between 4-benzoylphenol and 4-nitrophthalonitrile in the presence of a base catalyst such as potassium carbonate. The reaction proceeds via the nucleophilic substitution of the nitro group by the phenoxide ion, followed by the elimination of water and the formation of a phthalonitrile derivative. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.

Scientific Research Applications

4-(4-benzoylphenoxy)phthalonitrile has been extensively studied for its potential applications in various fields of science. In the field of materials science, it has been used as a building block for the synthesis of novel polymers, liquid crystals, and organic semiconductors. In organic synthesis, it has been used as a reagent for the preparation of various heterocyclic compounds and as a precursor for the synthesis of functionalized phthalocyanines. In the field of pharmaceuticals, it has been investigated for its potential as an anticancer agent and as a fluorescent probe for imaging studies.

properties

IUPAC Name

4-(4-benzoylphenoxy)benzene-1,2-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O2/c22-13-17-8-11-20(12-18(17)14-23)25-19-9-6-16(7-10-19)21(24)15-4-2-1-3-5-15/h1-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQWLJCLIDFYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Benzoylphenoxy)-2-cyanophenyl cyanide

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